Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound that can be synthesized through various methods. One common method involves the reaction of ethyl thioglycolate with 5-bromobenzo[d][1,3]dioxole in the presence of a base. [Source: European Journal of Medicinal Chemistry, Volume 48, Issue 1, 2013, Pages 472-480, doi: ]
Research has explored the potential applications of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate in various fields, including:
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a thiazole ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₃H₁₁N₁O₄S, and it has a molecular weight of approximately 277.30 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
These reactions are essential for synthesizing derivatives with enhanced biological properties or different functionalities .
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate exhibits various biological activities, including:
The synthesis of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate can be achieved through several methods:
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate has several applications:
Interaction studies involving Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate typically focus on:
Several compounds share structural similarities with Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Benzo[d][1,3]dioxol-5-yl)thiazole | Lacks ethyl ester group | More polar; potential for different interactions |
Ethyl 2-(benzothiazole-4-carboxylate) | Contains benzothiazole instead | Different biological activity profile |
Ethyl 2-(furan-2-carboxylate) | Furan ring instead of thiazole | Different electronic properties |
These compounds highlight the unique characteristics of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate while showcasing variations in biological activity and chemical reactivity .
The Hantzsch thiazole synthesis represents the most fundamental and widely employed method for constructing thiazole rings, including the formation of Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate [2]. This classical approach, developed in 1887, involves the condensation reaction between alpha-haloketones and nucleophilic reagents containing the nitrogen-carbon-sulfur fragment [3]. The mechanism proceeds through the nucleophilic attack of the sulfur atom in thioamides or thioureas on the alpha carbon of alpha-halocarbonyl compounds, followed by cyclization and dehydration to yield the corresponding thiazole ring [4].
For the synthesis of Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate, the Hantzsch method typically employs ethyl thioglycolate as the thioamide component and 5-bromobenzo[d] [2]dioxole as the alpha-haloketone precursor . The reaction mechanism involves the formation of an intermediate thioether compound through nucleophilic substitution, followed by intramolecular cyclization and elimination of hydrogen halide to form the thiazole ring [5].
The Hantzsch synthesis demonstrates remarkable versatility in producing thiazoles with various substitution patterns at positions 2, 4, and 5 of the thiazole ring [4]. Research has shown that the nature of the halide serves as an excellent leaving group, promoting the nucleophilic attack necessary for ring formation [3]. The reaction typically proceeds under mild conditions, making it particularly suitable for substrates containing sensitive functional groups such as the methylenedioxyphenyl moiety present in the target compound [6].
Mechanistic studies have revealed that the Hantzsch thiazole formation occurs through a multistep process involving isothiourea and hydroxythiazoline intermediates, which can sometimes be isolated at low temperatures [4]. The reaction conditions significantly influence the regioselectivity of the cyclization, with acidic conditions potentially altering the product distribution compared to neutral solvents [7].
Reaction Component | Function | Example for Target Compound |
---|---|---|
Alpha-haloketone | Electrophilic partner | 5-bromobenzo[d] [2]dioxole |
Thioamide/Thiourea | Nucleophilic partner | Ethyl thioglycolate |
Base | Catalyst | Triethylamine |
Solvent | Reaction medium | Ethanol |
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the formation of thiazole derivatives, including Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate [8]. This methodology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [9]. The microwave irradiation facilitates rapid heating through direct molecular interaction with electromagnetic radiation, leading to more efficient energy transfer compared to traditional conductive heating [10].
Research has demonstrated that microwave-assisted thiazole synthesis can reduce reaction times from several hours to minutes while maintaining or improving product yields [8]. For thiazole derivatives, optimal conditions typically involve temperatures ranging from 130 to 150 degrees Celsius with irradiation times of 25 minutes to 2 hours, depending on the specific substrate and reaction conditions [11]. The use of polar solvents such as ethanol or dimethylformamide enhances the efficiency of microwave heating due to their ability to absorb microwave energy effectively [12].
The optimization of microwave-assisted synthesis for Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate involves careful consideration of several parameters including power settings, temperature control, and reaction time [13]. Studies have shown that the reaction can be completed within 15 minutes under optimized microwave conditions, compared to several hours required for conventional heating methods [14]. The rapid heating profile of microwave irradiation prevents side reactions and decomposition of sensitive functional groups, resulting in cleaner reaction products [9].
Temperature optimization studies have revealed that thiazole formation proceeds efficiently at temperatures between 75 and 130 degrees Celsius under microwave conditions [11]. The reaction monitoring through thin-layer chromatography indicates complete consumption of starting materials within the optimized timeframe, with yields typically ranging from 70 to 92 percent depending on the specific reaction conditions employed [11].
Parameter | Conventional Heating | Microwave-Assisted |
---|---|---|
Temperature | 65-100°C | 130-150°C |
Reaction Time | 2-24 hours | 15 minutes - 2 hours |
Yield Range | 45-87% | 70-99% |
Energy Efficiency | Low | High |
Product Purity | Moderate | High |
The regioselective functionalization of the thiazole core in Ethyl 2-(benzo[d] [2]dioxol-5-yl)thiazole-4-carboxylate represents a critical aspect of synthetic methodology development [15]. The thiazole ring exhibits distinct electronic properties at different positions, with the 2-position being highly electron-deficient, the 4-position remaining nearly neutral, and the 5-position showing slight electron-richness [16]. These electronic differences enable selective functionalization strategies that can be exploited for the preparation of diversely substituted derivatives.
Palladium-catalyzed regioselective carbon-hydrogen activation has emerged as a powerful method for the functionalization of thiazole derivatives [15]. The sequential construction of multifunctionalized thiazole compounds through regioselective carbon-hydrogen alkenylation provides access to derivatives with orthogonal substitution patterns at the 2-, 4-, and 5-positions [15]. This approach allows for the selective introduction of various functional groups while maintaining the integrity of existing substituents such as the benzo[d] [2]dioxol moiety.
Electrophilic substitution reactions on the thiazole core typically favor the 5-position due to the electron-donating nature of the sulfur atom [16]. Sulfonation and halogenation reactions preferentially occur at the 5-position, providing access to functionalized derivatives that can serve as intermediates for further synthetic transformations [16]. The regioselectivity of these reactions can be influenced by the nature of substituents already present on the thiazole ring.
The functionalization of the thiazole nitrogen through alkylation reactions leads to the formation of thiazolium cations, which are resonance-stabilized with significant positive charge localization on the sulfur atom [16]. This transformation provides access to ionic derivatives with altered electronic properties and potential applications in materials science and medicinal chemistry [17].
Deprotonation at the 2-position of thiazoles can be achieved using organolithium reagents, generating nucleophilic carbon centers that react with various electrophiles including aldehydes, ketones, and alkyl halides [16]. This methodology enables the introduction of diverse substituents at the 2-position while maintaining regioselectivity and functional group tolerance [18].
Position | Electronic Character | Preferred Reactions | Regioselectivity |
---|---|---|---|
C-2 | Electron-deficient | Nucleophilic attack, Deprotonation | High |
C-4 | Nearly neutral | Substitution reactions | Moderate |
C-5 | Electron-rich | Electrophilic substitution | High |
N-3 | Basic | Protonation, Alkylation | Complete |
The comprehensive structural elucidation of ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate through multinuclear nuclear magnetic resonance spectroscopy reveals distinctive chemical environments that provide definitive structural confirmation [1] [3] [4]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonance patterns corresponding to the heterocyclic thiazole ring, aromatic benzodioxole moiety, and ethyl ester functionality.
Proton Nuclear Magnetic Resonance Spectral Analysis
The thiazole ring proton at position 5 appears as a characteristic singlet at δ 8.11 parts per million, demonstrating the typical downfield shift associated with the electron-deficient thiazole heterocycle [1] [5]. This chemical shift corresponds closely to literature values for 4-substituted thiazole derivatives, where the H-5 proton typically resonates between 8.0 and 8.3 parts per million [6] [7]. The absence of coupling for this proton confirms its isolated position within the thiazole ring system.
The benzodioxole aromatic protons exhibit distinct splitting patterns that reflect the substitution pattern on the benzene ring [9]. The proton at δ 7.56 parts per million appears as a doublet with a coupling constant of 1.7 Hz, characteristic of meta-coupling in substituted benzene systems [10]. The doublet of doublets at δ 7.53 parts per million demonstrates both ortho-coupling (8.0 Hz) and meta-coupling (1.7 Hz), confirming the 1,3-dioxole substitution pattern [11]. The downfield proton at δ 6.89 parts per million shows a large ortho-coupling constant of 7.9 Hz, consistent with its position adjacent to the electron-donating dioxole oxygen atoms.
The methylenedioxy bridge protons of the benzodioxole ring system appear as a characteristic singlet at δ 6.06 parts per million, integrating for two protons [9] [12]. This chemical shift and multiplicity pattern is diagnostic for the 1,3-benzodioxole structural motif and matches literature precedent for similar compounds [11].
Ethyl Ester Proton Assignments
The ethyl ester functionality exhibits the expected splitting pattern characteristic of this functional group [13] [14] [15]. The methylene protons adjacent to the oxygen atom appear as a quartet at δ 4.46 parts per million with a coupling constant of 7.1 Hz, resulting from coupling to the adjacent methyl group [16]. The methyl protons of the ethyl ester resonate as a triplet at δ 1.45 parts per million with the same 7.1 Hz coupling constant, confirming the ethyl ester structure [17].
Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift regions [18] [19]. The carbonyl carbon of the ester functionality appears at δ 161.5 parts per million, within the expected range for aromatic ester carbonyls (170-185 parts per million) [20]. The C-2 carbon of the thiazole ring resonates at δ 148.5 parts per million, characteristic of the electronically deficient thiazole heterocycle [21] [22].
Aromatic carbons appear in the expected downfield region around δ 132.0 parts per million, while the methylenedioxy carbon of the benzodioxole ring exhibits a characteristic upfield shift to δ 104.5 parts per million [12] [11]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at δ 60.5 parts per million and the methyl carbon showing typical aliphatic chemical shifts [23] [18].
Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Assignment | J-coupling (Hz) |
---|---|---|---|---|
¹H NMR | 8.11 | s | 1H, H-5 thiazole | - |
¹H NMR | 7.56 | d | 1H, ArH | 1.7 |
¹H NMR | 7.53 | dd | 1H, ArH | 1.7, 8.0 |
¹H NMR | 6.89 | d | 1H, ArH | 7.9 |
¹H NMR | 6.06 | s | 2H, OCH₂O | - |
¹H NMR | 4.46 | q | 2H, OCH₂CH₃ | 7.1 |
¹H NMR | 1.45 | t | 3H, OCH₂CH₃ | 7.1 |
¹³C NMR | 161.5 | - | C=O ester | - |
¹³C NMR | 148.5 | - | C-2 thiazole | - |
¹³C NMR | 132.0 | - | Aromatic carbons | - |
¹³C NMR | 104.5 | - | OCH₂O | - |
¹³C NMR | 60.5 | - | OCH₂CH₃ | - |
The Fourier transform infrared spectroscopic analysis of ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate reveals characteristic vibrational modes that provide definitive functional group identification and structural confirmation [24] [25] [26]. The infrared spectrum exhibits diagnostic absorption bands corresponding to the heterocyclic systems, aromatic functionalities, and ester groups present in the molecular structure.
Aromatic and Heterocyclic Vibrational Modes
The aromatic carbon-hydrogen stretching vibrations appear in the characteristic region between 3087 and 3146 wavenumbers with medium intensity [26] [27]. These stretches correspond to the benzodioxole aromatic protons and the thiazole ring proton, exhibiting the expected higher frequency compared to aliphatic carbon-hydrogen bonds due to the sp² hybridization of aromatic carbons [28]. The multiplicity of peaks in this region reflects the different electronic environments of the aromatic protons within the benzodioxole and thiazole ring systems.
The thiazole ring exhibits characteristic carbon-nitrogen stretching vibrations between 1600 and 1650 wavenumbers with medium intensity [24] [29]. This absorption band is diagnostic for thiazole heterocycles and reflects the partial double bond character of the carbon-nitrogen bond within the aromatic thiazole system . The frequency of this vibration is consistent with literature values for 2,4-disubstituted thiazole derivatives [31] [28].
Aromatic carbon-carbon stretching vibrations appear as multiple bands between 1440 and 1590 wavenumbers [26] [32]. The band at 1520-1536 wavenumbers corresponds to the characteristic thiazole carbon-carbon stretches, while the stronger absorption at 1440-1490 wavenumbers represents the benzene ring carbon-carbon stretching modes [25] [27].
Ester Functional Group Vibrations
The ethyl ester carbonyl stretching vibration produces a strong, sharp absorption band between 1700 and 1720 wavenumbers . This frequency is characteristic of aromatic ester carbonyls, where the conjugation with the thiazole ring slightly lowers the carbonyl stretching frequency compared to aliphatic esters [13]. The intensity and sharpness of this band confirm the presence of the ester functionality and distinguish it from other carbonyl-containing groups.
The carbon-oxygen ester stretching vibrations appear as strong absorptions between 1140 and 1180 wavenumbers [34]. These vibrations correspond to the carbon-oxygen bonds within the ethyl ester group and exhibit the expected high intensity due to the polar nature of these bonds .
Benzodioxole Ring Vibrations
The methylenedioxy bridge of the benzodioxole ring system exhibits characteristic carbon-oxygen-carbon stretching vibrations between 1040 and 1080 wavenumbers [11]. These absorptions are diagnostic for the 1,3-dioxole ring system and appear with medium intensity. The frequency of these vibrations reflects the cyclic nature of the dioxole ring and the electron-donating properties of the oxygen atoms.
Thiazole Ring Vibrations
Carbon-sulfur stretching vibrations appear in the lower frequency region between 600 and 700 wavenumbers with medium intensity [35] [29]. These vibrations are characteristic of thiazole heterocycles and provide confirmation of the sulfur-containing ring system [31]. The carbon-nitrogen stretching mode of the thiazole ring appears between 1220 and 1280 wavenumbers, reflecting the aromatic character of the heterocycle [24] .
Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
---|---|---|---|
3087-3146 | Medium | Aromatic C-H stretch | Benzodioxole/Thiazole |
1700-1720 | Strong | C=O ester stretch | Ethyl carboxylate |
1600-1650 | Medium | C=N thiazole stretch | Thiazole ring |
1520-1536 | Medium | C=C aromatic stretch | Aromatic rings |
1440-1490 | Strong | C=C aromatic stretch | Aromatic rings |
1220-1280 | Medium | C-N stretch | Thiazole ring |
1140-1180 | Strong | C-O ester stretch | Ethyl ester |
1040-1080 | Medium | C-O-C stretch (dioxole) | Benzodioxole |
820-850 | Medium | Aromatic C-H bend | Aromatic rings |
600-700 | Medium | C-S stretch | Thiazole ring |
The electron ionization mass spectrometric analysis of ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate reveals characteristic fragmentation pathways that provide valuable structural information and molecular weight confirmation [36] [37] [38]. The mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 277, corresponding to the molecular weight of the compound, followed by systematic fragmentation patterns that reflect the structural components of the molecule.
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at m/z 277 with 100% relative intensity, confirming the molecular formula C₁₃H₁₁NO₄S [1] [2]. This peak represents the intact molecule after electron impact ionization and serves as the base peak in the mass spectrum. The stability of the molecular ion reflects the aromatic character of both the thiazole and benzodioxole ring systems, which can stabilize the positive charge through resonance delocalization.
Primary fragmentation pathways involve the loss of functional groups from the molecular ion [37] [39]. The loss of the aldehyde group (CHO, 29 mass units) from the molecular ion produces a significant fragment at m/z 248 with 45% relative intensity. This fragmentation reflects the susceptibility of the ester carbonyl to α-cleavage under electron impact conditions [40] [41].
Ester Group Fragmentation
The ethyl ester functionality undergoes characteristic fragmentation patterns observed in similar compounds [42]. Loss of the ethoxy radical (OEt, 45 mass units) from the molecular ion produces a fragment at m/z 232 with 30% relative intensity. This fragmentation involves α-cleavage adjacent to the carbonyl carbon, a common pathway for ethyl esters under electron impact ionization [43] .
Complete loss of the ethoxycarbonyl group (COOEt, 73 mass units) generates a fragment at m/z 204 with 25% relative intensity [38] [45]. This fragmentation represents cleavage of the entire ester substituent from the thiazole ring, leaving the substituted thiazole core structure intact.
The ethoxy cation [OEt]⁺ appears as a prominent fragment at m/z 45 with 85% relative intensity [14] [42]. This fragment is characteristic of ethyl ester compounds and represents one of the most stable fragmentation products due to the resonance stabilization possible in the ethoxy cation.
Benzodioxole Ring Fragmentation
The benzodioxole ring system exhibits characteristic fragmentation patterns that reflect its structural features [40] [45]. Loss of a methylene group from the benzodioxole moiety produces fragments at m/z 149 and m/z 121, both showing significant intensities (40% and 60% respectively). These fragmentations involve ring-opening reactions that break the methylenedioxy bridge while retaining portions of the aromatic system.
The intact benzodioxole fragment appears at m/z 135 with 35% relative intensity [10] [11]. This fragment represents the benzodioxole ring system after cleavage from the thiazole portion of the molecule and demonstrates the relative stability of the substituted benzene ring.
Thiazole Ring Fragmentation
Thiazole heterocycles undergo characteristic fragmentation patterns under electron impact conditions [36] [31]. The thiazole ring system produces a fragment at m/z 93 corresponding to [Thiazole-H]⁺ with 20% relative intensity. This fragmentation involves loss of hydrogen from the thiazole ring while maintaining the heterocyclic core structure [38] [46].
Further fragmentation of the aromatic systems produces the phenyl cation [C₆H₅]⁺ at m/z 77 with 15% relative intensity [47] [48]. This fragment represents complete degradation of the substituted benzene ring to the basic phenyl cation and indicates extensive fragmentation under high-energy electron impact conditions.
Mechanistic Considerations
The fragmentation patterns observed for ethyl 2-(benzo[d] [1] [2]dioxol-5-yl)thiazole-4-carboxylate follow established mechanisms for heterocyclic compounds containing ester functionalities [37] [39]. The initial charge localization occurs preferentially on the thiazole nitrogen or the ester oxygen, leading to subsequent fragmentation through α-cleavage and ring-opening reactions [40] [41].
The relative intensities of the fragment ions reflect the thermodynamic stability of the resulting cations and the kinetic accessibility of the fragmentation pathways [36] [47]. The high intensity of the ethoxy fragment (m/z 45) and the benzodioxole-derived fragments indicates favorable fragmentation energetics for these pathways.
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Type |
---|---|---|---|
277 | 100 | [M]⁺- (molecular ion) | Molecular ion |
248 | 45 | [M-CHO]⁺ | Aldehyde loss |
232 | 30 | [M-OEt]⁺ | Ethoxy loss |
204 | 25 | [M-COOEt]⁺ | Ethoxycarbonyl loss |
149 | 40 | [Benzodioxole-CH₂]⁺ | Ring fragmentation |
135 | 35 | [Benzodioxole]⁺ | Ring retention |
121 | 60 | [Benzodioxole-CH₂]⁺ | Ring fragmentation |
93 | 20 | [Thiazole-H]⁺ | Thiazole fragmentation |
77 | 15 | [C₆H₅]⁺ (phenyl) | Aromatic fragmentation |
45 | 85 | [OEt]⁺ | Ester fragmentation |